molecular formula C11H10 B3305114 bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene CAS No. 922522-13-2

bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene

Cat. No.: B3305114
CAS No.: 922522-13-2
M. Wt: 142.20 g/mol
InChI Key: VRNDKTRMWCAWBU-UHFFFAOYSA-N
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Description

Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene is a fascinating compound characterized by its unique bicyclic structure. This compound is part of a broader class of polycyclic aromatic hydrocarbons, which are known for their stability and interesting chemical properties. The structure of this compound includes multiple conjugated double bonds, making it an area of interest for researchers studying aromaticity and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene typically involves the use of diazo compounds. One common method is the photoirradiation of 10-diazobicyclo[6.3.0]undecapentaene using a high-pressure mercury lamp. This process generates the desired carbene intermediate, which can then react with various substrates to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar diazo compound reactions. The scalability of these reactions depends on the availability of starting materials and the efficiency of the photoirradiation process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the compound’s aromatic nature.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene exerts its effects involves its interaction with various molecular targets. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems. Additionally, its ability to form reactive intermediates, such as carbenes, enables it to engage in a variety of chemical reactions. Theoretical calculations indicate that the 2 and 7 positions of the cation formed during reactions have the largest positive charge, making these sites particularly reactive .

Comparison with Similar Compounds

Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure and the distribution of conjugated double bonds, which confer distinct electronic properties and reactivity patterns.

Properties

IUPAC Name

bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-2-4-6-11-8-7-10(9-11)5-3-1/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNDKTRMWCAWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=C1C=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726847
Record name (2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922522-13-2
Record name (2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Reactant of Route 2
bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Reactant of Route 3
bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Reactant of Route 4
bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Reactant of Route 5
bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Reactant of Route 6
bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene

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